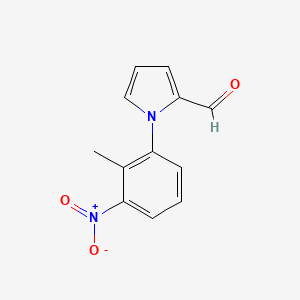

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

描述

属性

IUPAC Name |

1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZPVMFYYNHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363243 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383136-10-5 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

This two-step method involves:

- Formation of ethyl N-(2-methyl-3-nitrophenyl)formimidate :

Yield and Optimization

Iodine-Mediated Cyclization of Pyridinium Salts

Procedure

Key Features

- Catalyst : I₂ acts as a Lewis acid, facilitating C–N bond formation.

- Yield : 66% on a 3.37 mmol scale.

- Isotope Studies : ¹⁸O-labeling experiments confirm water participates in aldehyde formation.

Palladium-Catalyzed Suzuki Coupling

Methodology

Advantages

- Functional Group Tolerance : Compatible with nitro groups and heteroaryl bromides.

- Yield : 85–92% for aryl-pyrrole couplings.

Hydrogenation-Cyclization of Nitro-Substituted Intermediates

Process Overview

Performance

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Triethyl orthoformate, KOtBu | 35°C, 2.5 h | 74–86% | High atom economy | Acid-sensitive substrates excluded |

| Iodine-Mediated | I₂, MMA, K₂CO₃ | 80°C, 24 h | 66% | Air-stable conditions | Requires halogenated precursors |

| Suzuki Coupling | Pd(OAc)₂, SPhos | RT to 80°C | 85–92% | Broad substrate scope | Costly catalysts |

| Hydrogenation | Pd/C, HZSM-5 | 60–90°C, H₂ atmosphere | 79% | Single-step cyclization | High-pressure equipment required |

Optimization Strategies

Temperature Control

Solvent Systems

化学反应分析

Types of Reactions: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.

Major Products:

Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole-2-carbaldehyde.

Oxidation: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

Substitution: Halogenated derivatives of the original compound.

科学研究应用

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments .

作用机制

The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

相似化合物的比较

Structural and Electronic Effects

The compound’s closest analogs differ in substituent type, position, and electronic nature on the phenyl ring. Key comparisons include:

a) 1-(2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde (Compound 5, )

- Substituent : A single nitro group at the 2-position of the phenyl ring.

- Molecular Weight : 217.06 g/mol.

- Key Difference : Lacks the methyl group, leading to reduced steric hindrance and altered electronic effects. The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity at the aldehyde group compared to the target compound.

b) 1-(4-Chlorophenyl)-1H-Pyrrole-2-Carbaldehyde ()

- Substituent : Chlorine at the para position.

- Molecular Weight : 205.63 g/mol.

- Melting Point : 92–96°C.

- The para substitution avoids steric clashes observed in ortho-substituted analogs.

c) 1-(3,5-Dichlorophenyl)-1H-Pyrrole-2-Carbaldehyde ()

- Substituent : Two chlorine atoms at meta positions.

- Molecular Weight : 240.09 g/mol.

d) 1-(4-Methoxyphenyl)-1H-Pyrrole-2-Carbaldehyde ()

- Substituent : Methoxy group at the para position.

- Key Difference : The electron-donating methoxy group could increase solubility in polar solvents and alter electronic properties, contrasting with the nitro group’s effects.

Physicochemical Properties

Table 1: Comparative Data for Pyrrole-2-Carbaldehyde Derivatives

生物活性

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound possesses a unique structure characterized by a pyrrole ring with a 3-nitrophenyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.219 g/mol

- Structure : The compound features a nitro group on the phenyl ring, enhancing its reactivity, and an aldehyde group that can interact with nucleophiles in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the generation of reactive intermediates through bioreduction processes facilitated by the nitro group. These intermediates can interact with cellular components, leading to cytotoxic effects.

Case Studies :

- Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits IC values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer types. The selectivity of the compound was also assessed against non-cancerous cell lines, indicating promising therapeutic potential .

- Mechanism Insights : The aldehyde functionality allows for interactions with various nucleophilic sites in biomolecules, influencing their biological functions. This interaction is crucial for the compound's anticancer properties, as it may lead to the inhibition of key cellular processes involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the nitro group at the meta position significantly influences the biological activity of this compound compared to other similar compounds. For instance, structural analogs with different substitution patterns exhibit varying levels of cytotoxicity and antimicrobial efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Contains para-nitrophenyl group |

| 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Different substitution pattern |

| 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Methyl group at para position |

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives and employing various organic reactions to achieve the desired functional groups. This multi-step synthesis underscores the complexity and importance of this compound in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted pyrrole precursors with nitroaryl halides. For example, pyrrole-2-carbaldehyde derivatives can be alkylated using 2-methyl-3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

- Temperature control : Reactions performed at 60–80°C improve reaction rates while minimizing side reactions .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance solubility of nitroaryl halides in polar aprotic solvents .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aryl ring increase electrophilicity, improving coupling efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Key techniques :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.4–9.7 ppm. Pyrrole protons show characteristic splitting patterns (e.g., δ 6.8–7.6 ppm for aromatic protons, with coupling constants J = 4.1–4.2 Hz for pyrrole ring protons) .

- ¹³C NMR : The aldehyde carbon resonates at δ ~178–180 ppm. Nitro group proximity deshields adjacent carbons, shifting aryl carbons to δ ~125–135 ppm .

- IR spectroscopy : Strong absorption bands for C=O (aldehyde, ~1680–1700 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹; symmetric stretch, ~1350 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., C₁₂H₁₁N₂O₃ requires m/z 243.0773) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Case study : Discrepancies in ¹H NMR splitting patterns (e.g., unexpected doublets instead of singlets for aldehyde protons) may arise from impurities or rotameric equilibria.

- Resolution strategies :

- 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial arrangements .

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the nitro group) .

- Computational validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular dynamics (MD) simulations : Model solvation effects in common solvents (e.g., DMSO, chloroform) to predict aggregation behavior .

- Docking studies : Assess interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric complementarity .

Q. How does the introduction of electron-withdrawing groups (like nitro) affect the compound’s reactivity in further chemical transformations?

- Impact on reactivity :

- Nucleophilic aromatic substitution : The nitro group activates the aryl ring toward substitution at ortho/para positions, enabling functionalization (e.g., Suzuki coupling) .

- Redox behavior : Nitro groups facilitate reduction to amines (e.g., using H₂/Pd-C), altering electronic properties for downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。